N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine
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Overview
Description
N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine is a complex organic compound that features a piperazine ring substituted with a fluorobenzenesulfonyl group and a pyrimidine ring
Preparation Methods
The synthesis of N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorobenzenesulfonyl group. The final step involves the formation of the pyrimidine ring and the ethylation of the amine group. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions .
Scientific Research Applications
N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly as an antipsychotic or neuroprotective agent.
Industry: The compound can be used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets in the body. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-Ethyl-4-[4-(2-fluorobenzenesulfonyl)piperazin-1-YL]-6-methylpyrimidin-2-amine can be compared with other similar compounds, such as:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also feature piperazine rings and are studied for their antimicrobial properties.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds have similar structural features and are investigated for their antibacterial activity
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H22FN5O2S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-ethyl-4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidin-2-amine |
InChI |
InChI=1S/C17H22FN5O2S/c1-3-19-17-20-13(2)12-16(21-17)22-8-10-23(11-9-22)26(24,25)15-7-5-4-6-14(15)18/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21) |
InChI Key |
ODVHJRWOQXHUIF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)C |
Origin of Product |
United States |
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